

Structural Validation & Comparative NMR Analysis: 5-(Chloromethyl)-4-methyloxazole HCl

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Compound of Interest

Compound Name:	5-(Chloromethyl)-4-methyloxazole hydrochloride
CAS No.:	1279842-02-2
Cat. No.:	B2974173

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Executive Summary & Context

5-(Chloromethyl)-4-methyloxazole hydrochloride is a pivotal heterocyclic building block, most notably serving as a key intermediate in the industrial synthesis of Pyridoxine (Vitamin B6). Its structural integrity is often compromised by two primary factors: hygroscopic hydrolysis (converting the chloromethyl group to an alcohol) and deprotonation (reverting to the free base).

This guide moves beyond simple peak listing. It provides a comparative framework to distinguish the target hydrochloride salt from its free base and its primary hydrolysis impurity, 5-(hydroxymethyl)-4-methyloxazole, using ^1H NMR spectroscopy.

Theoretical Framework: The "Salt Shift" Effect

To interpret this spectrum accurately, one must understand the electronic influence of the hydrochloride salt formation on the oxazole ring.

- The Ring Current: The oxazole ring is aromatic (6

-electrons). The proton at position 2 (H2) is situated between oxygen and nitrogen, placing it in a highly deshielded environment naturally (

~7.9 ppm in free base).

- Protonation (The HCl Effect): Upon salt formation, the nitrogen atom (N3) becomes protonated. This introduces a positive charge into the ring system, significantly increasing the electronegativity of the nitrogen. Through the inductive effect (-I), electron density is pulled away from the C2 and C4 positions.
- Result: The H2 proton signal shifts dramatically downfield (deshielding), typically moving from ~7.9 ppm to >9.0 ppm. This "Salt Shift" is the primary diagnostic indicator of the hydrochloride form.

Experimental Protocol

Objective: To obtain a spectrum that preserves the salt species and allows differentiation of labile protons.

Recommended Workflow

- Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).
 - Reasoning: The HCl salt is highly polar and likely insoluble in CDCl₃. D₂O should be avoided for primary identification because it causes rapid exchange of the NH⁺ proton and potentially accelerates hydrolysis of the chloromethyl group.
- Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure the tube is dry; moisture initiates hydrolysis.
- Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s).
- Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Spectrum Interpretation & Comparative Analysis

A. The Diagnostic Regions

The spectrum is defined by three distinct zones. The table below compares the Target (HCl Salt) against its common variants.

Table 1: Comparative Chemical Shift Data (DMSO-d6)

Feature	Proton Assignment	Target: HCl Salt (ppm)	Comparator: Free Base (ppm)	Impurity: Alcohol (Hydrolysis)
H2	Oxazole Ring CH	9.0 – 9.6 (s)	7.8 – 8.0 (s)	~8.0 (s)*
NH+	Protonated Nitrogen	10.0 – 13.0 (br)	Absent	Absent
CH2	Methylene (-CH2-X)	4.9 – 5.1 (s)	4.6 – 4.7 (s)	4.3 – 4.5 (d or s)
CH3	Methyl Group (C4)	2.3 – 2.5 (s)	2.1 – 2.2 (s)	2.1 – 2.2 (s)

- Note: The H2 shift of the alcohol impurity depends on whether it exists as a salt or free base in the mixture. If the HCl hydrolyzes the compound, the alcohol will likely be protonated, showing an H2 shift >9.0 ppm.

B. Detailed Signal Analysis

1. The Oxazole Singlet (H2)

- Target: Appears as a sharp singlet downfield (>9.0 ppm).
- Differentiation: If this peak appears upfield at ~7.9 ppm, your sample has deprotonated (free base). If you see both peaks, you have a mixture of salt and free base.

2. The Chloromethyl Singlet (-CH2Cl)

- Target: A singlet around 5.0 ppm.
- Differentiation: This is the stability checkpoint. The hydrolysis product (-CH2OH) is more shielded.

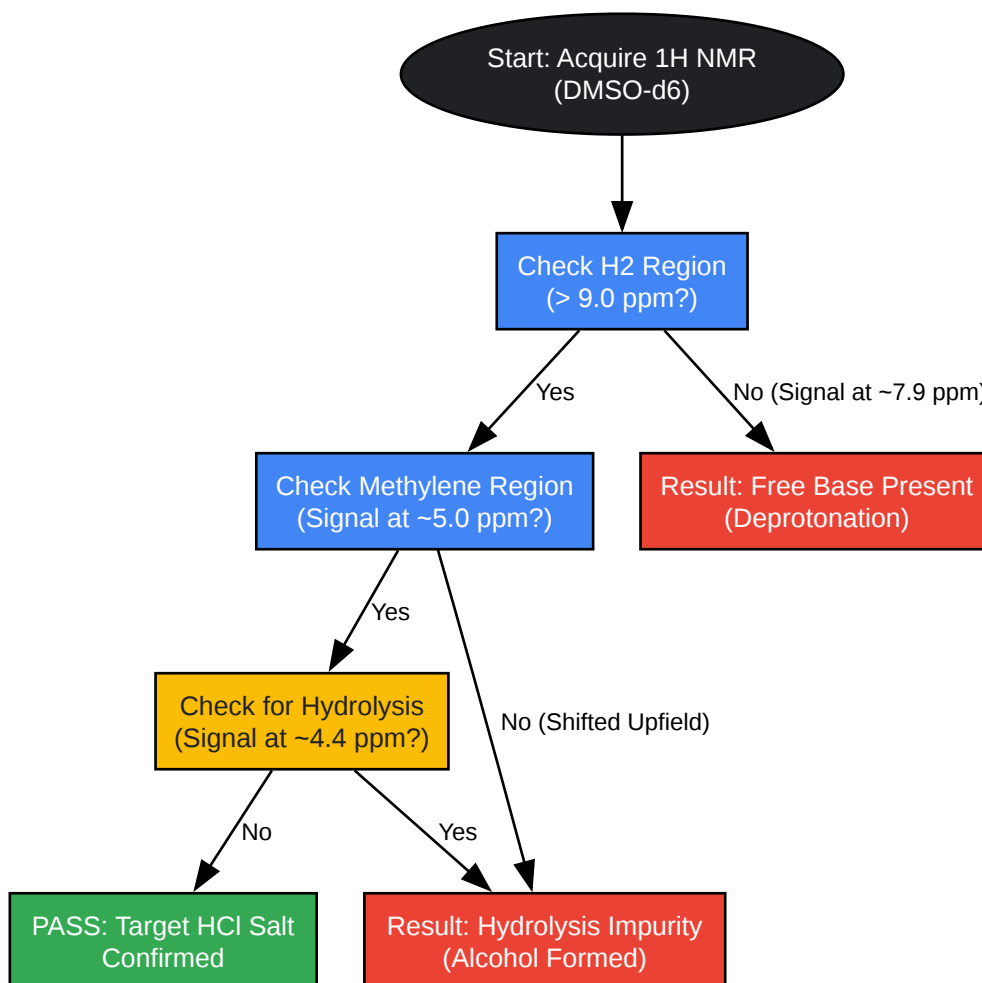
- Diagnostic Test: If you suspect hydrolysis, look for a signal at ~4.4 ppm. In dry DMSO, the alcohol -OH proton might couple with the CH₂, turning the singlet into a doublet. Adding one drop of D₂O will collapse the doublet to a singlet and erase the -OH peak.

3. The Methyl Group (-CH₃)

- Target: A singlet near 2.4 ppm.
- Differentiation: Least diagnostic for purity, but essential for integration. Integration ratio of H₂ : CH₂ : CH₃ should be 1 : 2 : 3.

Decision Logic for Quality Control

The following decision tree outlines the logical steps for validating the compound based on the NMR data.



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Figure 1: Logic flow for the structural validation of 5-(Chloromethyl)-4-methyloxazole HCl.

Stability & Handling (Troubleshooting)

- **Hygroscopicity:** The HCl salt is extremely hygroscopic. Absorption of atmospheric water leads to the formation of the alcohol (5-hydroxymethyl-4-methyloxazole) and HCl. The released acid can further catalyze degradation.
- **Solvent Artifacts:** In DMSO-d₆, a large water peak (usually around 3.3 ppm) indicates wet solvent or wet sample. If the water peak is large, the exchangeable NH⁺ proton (usually >10 ppm) may broaden into the baseline and disappear due to rapid exchange.

References

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [[Link](#)]
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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515. [[Link](#)]
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